molecular formula C7H6BrClN2 B2813973 5-Bromo-imidazo[1,2-a]pyridine HCl CAS No. 1820712-83-1

5-Bromo-imidazo[1,2-a]pyridine HCl

Cat. No.: B2813973
CAS No.: 1820712-83-1
M. Wt: 233.49
InChI Key: QEGSOUOCOJZCFU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-a]pyridine (B132010) Scaffold Research

The exploration of imidazo[1,2-a]pyridines dates back several decades, with initial synthetic methods often involving the condensation of 2-aminopyridines with α-haloketones. Over the years, research has evolved to include more sophisticated and efficient synthetic strategies, such as multicomponent reactions and metal-catalyzed cross-coupling reactions. This has allowed for the creation of a vast library of derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies. These studies have been instrumental in identifying compounds with potent and selective biological activities.

Structural Significance of the Imidazo[1,2-a]pyridine Core in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov Its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors allow it to interact with a wide range of biological targets with high affinity and specificity. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic distribution, influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 5-position, as in 5-Bromo-imidazo[1,2-a]pyridine, can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Overview of Biological Relevance and Pharmacological Potential of Imidazo[1,2-a]pyridine Derivatives in Academic Research

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a wide array of pharmacological activities in academic research. These include potential applications as:

Anticancer agents: Studies have shown that some imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines. nih.gov

Antimicrobial agents: The scaffold has been explored for its potential against various pathogens, including bacteria and viruses. nih.gov

Anti-inflammatory agents: Certain derivatives have demonstrated the ability to inhibit key inflammatory pathways. nih.gov

Kinase inhibitors: The imidazo[1,2-a]pyridine core has been utilized in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. wikipedia.org

While the broader class of imidazo[1,2-a]pyridines has shown significant therapeutic potential, specific and detailed research on the biological activities of 5-Bromo-imidazo[1,2-a]pyridine HCl is limited in publicly available literature. The following table provides a summary of some commercially available imidazo[1,2-a]pyridine-based drugs and their primary applications.

Drug NamePrimary Application
ZolpidemSedative-hypnotic
AlpidemAnxiolytic
SaripidemAnxiolytic
NecopidemAnxiolytic
ZolimidineAntiulcer
OlprinoneCardiotonic
MiroprofenAnti-inflammatory
Minodronic acidBone resorption inhibitor

It is important to note that while these drugs share the same core scaffold, their pharmacological profiles are diverse, highlighting the significant impact of substituents on their biological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSOUOCOJZCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions and Derivatization Strategies of 5 Bromo Imidazo 1,2 a Pyridine Hcl

Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine nucleus is electron-rich, making it amenable to various functionalization reactions. The positions on the ring exhibit different reactivities, which can be exploited for selective modifications.

C-H Functionalization Reactions

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core. The most nucleophilic and reactive position for electrophilic attack is the C3-position of the imidazole (B134444) ring.

Recent research has demonstrated the C3–H alkylation of imidazo[1,2-a]pyridines using donor–acceptor (DA) cyclopropanes. acs.org This reaction, catalyzed by Lewis acids like Yb(OTf)₃, proceeds via a nucleophilic ring-opening mechanism, affording C3-alkylated products in good to excellent yields. acs.org While this has been demonstrated on the parent imidazo[1,2-a]pyridine and 2-aryl derivatives, the principle extends to substituted analogues like the 5-bromo variant. acs.org

Table 1: C3-H Alkylation of 2-Phenylimidazo[1,2-a]pyridine with Donor-Acceptor Cyclopropanes acs.org
EntryDA-Cyclopropane Substituent (R)CatalystSolventTemperature (°C)Yield (%)
14-MeYb(OTf)₃CH₃CN10095
24-OMeYb(OTf)₃CH₃CN10093
34-FYb(OTf)₃CH₃CN10093
44-ClYb(OTf)₃CH₃CN10087
54-BrYb(OTf)₃CH₃CN10090

Regioselective Substitution Reactions

The inherent reactivity differences of the positions on the imidazo[1,2-a]pyridine ring allow for regioselective substitutions. The C3 position is the most common site for electrophilic substitution. One of the foundational methods for constructing the imidazo[1,2-a]pyridine scaffold itself is the reaction between a 2-aminopyridine (B139424) and an α-haloketone, which inherently establishes the substitution pattern at the C2 and C3 positions. mdpi.com

For pre-formed imidazo[1,2-a]pyridines, regioselective reactions can be directed by the choice of reagents and catalysts. For instance, palladium-catalyzed direct C-H arylation often occurs selectively at the C3 position. researchgate.net However, by employing specific protecting groups and catalytic systems, functionalization can be directed to other positions. For the related imidazo[4,5-b]pyridine scaffold, N3-protection with a MEM group allowed for efficient and regioselective C2-arylation. rsc.org Such strategies can potentially be adapted to control the regioselectivity of substitutions on 5-bromo-imidazo[1,2-a]pyridine.

Reactions Involving the Bromo-Substituent

The bromine atom at the C5 position is a key functional group that serves as a linchpin for introducing molecular diversity, primarily through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for aryl substitutions)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the Suzuki-Miyaura coupling is a premier example. This reaction is widely used to couple aryl halides with arylboronic acids. The C5-bromo group of 5-bromo-imidazo[1,2-a]pyridine is an excellent substrate for such transformations, allowing for the synthesis of 5-aryl-imidazo[1,2-a]pyridines.

In a typical synthesis, the 5-bromo-imidazo[1,2-a]pyridine core is first prepared, and then subjected to Suzuki-Miyaura coupling conditions. acs.org These conditions generally involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture. acs.orgmdpi.com This methodology allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the C5 position. researchgate.netbeilstein-journals.org

Table 2: Suzuki-Miyaura Coupling of 6-Bromo-2-phenylimidazo[4,5-b]pyridine mdpi.com
Boronic AcidCatalystBaseSolventHeatingYield (%)
4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OMicrowave85
4-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OMicrowave76
4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OConventional70
4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OMicrowave91
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OMicrowave88

Nucleophilic Aromatic Substitution Reactions

While less common than cross-coupling for aryl bromides on electron-rich systems, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. The pyridine (B92270) part of the imidazo[1,2-a]pyridine ring is electron-deficient, which can facilitate nucleophilic attack, especially if further activated.

Studies on related 5-fluoro-imidazo[1,2-a]pyridines have shown that intramolecular SₙAr reactions can proceed under basic conditions to form novel tetracyclic structures. nih.govresearchgate.netrsc.org In these cases, a nucleophile tethered to another part of the molecule displaces the C5-halogen. For intermolecular reactions on 5-bromo-imidazo[1,2-a]pyridine, strong nucleophiles and potentially harsh conditions or metal catalysis would likely be required to achieve substitution of the bromo group. Research on other bromo-substituted heteroaromatics, such as 5-bromo-1,2,3-triazines, has shown that SₙAr reactions with nucleophiles like phenols are feasible, sometimes proceeding through non-classical concerted mechanisms. nih.gov

Formation of Complex Hybrid Structures

The derivatization strategies discussed above enable the use of 5-bromo-imidazo[1,2-a]pyridine as a building block for the synthesis of complex hybrid molecules. By combining the reactions at the core and at the bromo-substituent, chemists can construct elaborate structures with potential applications in materials science and medicinal chemistry.

For example, a common approach involves the initial synthesis of the imidazo[1,2-a]pyridine core from a substituted 2-aminopyridine. One study detailed the reaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine to yield a complex hybrid molecule containing both thieno[2,3-d]pyrimidine (B153573) and imidazo[1,2-a]pyridine moieties. mdpi.com This hybrid was then further functionalized. mdpi.com Similarly, starting with 2-amino-6-bromopyridine (B113427) allows for the direct incorporation of a bromine atom, which can then be used in subsequent coupling reactions to attach other complex fragments, leading to novel anti-tuberculosis agents and other biologically active compounds. nih.govrsc.org

Imidazo[1,2-a]pyridine-Chalcone Conjugation

The conjugation of the imidazo[1,2-a]pyridine nucleus with a chalcone (B49325) moiety represents a key strategy for developing novel compounds. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are well-regarded for their broad spectrum of pharmacological activities. The combination of these two pharmacophores can lead to hybrid molecules with enhanced or novel properties.

The synthesis of imidazo[1,2-a]pyridine-chalcone derivatives is often achieved through a Claisen-Schmidt (or aldol) condensation reaction. researchgate.net This typically involves the reaction of an appropriately substituted imidazo[1,2-a]pyridine containing a methyl ketone group (acetyl-imidazo[1,2-a]pyridine) with an aromatic aldehyde, or conversely, an imidazo[1,2-a]pyridine-carbaldehyde with an acetophenone (B1666503) derivative. researchgate.net

In a representative synthetic pathway starting from a bromo-substituted imidazo[1,2-a]pyridine, the core scaffold would first need to be functionalized with either a carbaldehyde or an acetyl group. For instance, a 5-bromo-imidazo[1,2-a]pyridine-carbaldehyde can be condensed with various substituted acetophenones in the presence of a base (like sodium hydroxide) to yield the corresponding chalcone derivatives. researchgate.net The reaction introduces a propenone bridge linking the imidazo[1,2-a]pyridine core to another aromatic system.

A library of imidazo[1,2-a]pyridine-chalcone conjugates has been synthesized and characterized using techniques such as 1H NMR, 13C NMR, and HRMS. nih.govuantwerpen.be While specific examples starting directly from the 5-bromo isomer are not detailed in the provided literature, the general methodology is broadly applicable. The bromine atom on the imidazo[1,2-a]pyridine ring is generally stable under the basic conditions of the Claisen-Schmidt condensation and remains available for subsequent modifications, such as Suzuki or Sonogashira coupling reactions, allowing for further diversification of the chalcone conjugates. beilstein-journals.org

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant 1Reactant 2Product Type
Imidazo[1,2-a]pyridine-3-carbaldehydeSubstituted AcetophenoneImidazo[1,2-a]pyridine-Chalcone Derivative
N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamideSubstituted BenzaldehydeImidazo[1,2-a]pyridine-Chalcone Amide Conjugate

Bis-Heterocyclic Compound Synthesis

The synthesis of bis-heterocyclic compounds, which contain two or more linked heterocyclic rings, is a prominent area of organic synthesis. mdpi.com These molecules are of great interest due to their potential for complex three-dimensional structures and diverse biological activities. 5-Bromo-imidazo[1,2-a]pyridine serves as a key building block for creating such architectures.

One effective strategy involves the use of multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.com This can be combined in a one-pot synthesis with other reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate complex bis-heterocyclic systems. For example, an imidazo[1,2-a]pyridine synthesized via GBBR can be linked to a 1,2,3-triazole scaffold, another important heterocycle in medicinal chemistry. mdpi.com

Another powerful method for creating complex fused heterocyclic systems is through intramolecular C-H amination. A straightforward approach has been developed to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, which are π-expanded, ladder-type imidazo[1,2-a]pyridine analogs. rsc.org The key step in this synthesis is the oxidative C-H amination of a 2-(2′-aminophenyl)imidazo[1,2-a]pyridine precursor. rsc.org The synthesis starts from substituted 2-aminopyridines, which can include 5-bromo-2-aminopyridine, leading to a bromo-substituted imidazo[1,2-a]pyridine intermediate. This intermediate then undergoes cyclization to form the final polycyclic indole (B1671886) system. rsc.org In one specific example, a bromo-substituted precursor was used to successfully synthesize an N-Tosyl-(5-bromo-5H-pyrido[2′,1′:2,3]imidazo[4,5-b])indole, demonstrating the utility of the bromo-substituent in the synthesis of complex, fused bis-heterocyclic structures. rsc.org

Table 2: Strategies for Bis-Heterocyclic Synthesis

Synthetic StrategyPrecursorsResulting Bis-Heterocycle System
Groebke–Blackburn–Bienaymé reaction (GBBR) & CuAAC2-Aminopyridine, Aldehyde, Isocyanide, Alkyne, AzideImidazo[1,2-a]pyridine linked to a 1,4-disubstituted-1,2,3-triazole
Oxidative Intramolecular C-H Amination2-(2′-aminophenyl)imidazo[1,2-a]pyridine (can be bromo-substituted)5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indole (fused polycyclic system)

Advanced Spectroscopic and Characterization Techniques in Imidazo 1,2 a Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 5-Bromo-imidazo[1,2-a]pyridine, the aromatic protons exhibit characteristic signals in the downfield region of the spectrum.

A study reporting the synthesis of 2-phenyl-imidazo[1,2-a]pyridines from 2-amino-5-bromo pyridine (B92270) provides insight into the typical chemical shifts observed for the imidazo[1,2-a]pyridine (B132010) core. acs.org In a different analysis, the ¹H NMR spectrum of 5-bromo-2-amino-1-(2-propynyl)pyridinium bromide, a precursor to an imidazo[1,2-a]pyridine derivative, showed distinct signals for the pyridine ring protons. rsc.org For instance, the proton at position 3 (pyH) appeared as a doublet at 8.31 ppm, the proton at position 4 (pyH) as a doublet of doublets at 8.01 ppm, and the proton at position 6 (pyH) as a doublet at 7.12 ppm. rsc.org

Detailed ¹H NMR data for a related compound, 6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine, reveals a complex multiplet for the proton at the 8-position (δ 8.99–8.87 ppm) and a singlet for the proton at the 3-position (δ 8.30 ppm). rsc.org

Table 1: Representative ¹H NMR Spectral Data for Brominated Imidazo[1,2-a]Pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
5-Bromo-2-amino-1-(2-propynyl)pyridinium bromide rsc.orgD₂O8.31 (d, J = 1.6 Hz, 1H, pyH), 8.01 (dd, J = 9.6, 1.6 Hz, 1H, pyH), 7.12 (d, J = 9.6 Hz, 1H, pyH)
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine rsc.orgDMSO-d₆8.99–8.87 (m, 1H), 8.30 (s, 1H), 7.96 (dd, J = 7.8, 1.1 Hz, 1H), 7.90 (dd, J = 8.0, 1.0 Hz, 1H), 7.77 (td, J = 7.7, 1.2 Hz, 1H), 7.60–7.65 (m, 2H), 7.44 (dd, J = 9.5, 1.9 Hz, 1H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.

For 5-bromo-2-amino-1-(2-propynyl)pyridinium bromide, the ¹³C NMR spectrum in D₂O showed signals at 153.0, 145.6, 138.2, 116.4, and 106.0 ppm, corresponding to the carbons of the pyridine ring. rsc.org In another example, the ¹³C NMR spectrum of 6-bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine in DMSO-d₆ displayed signals at 106.4, 111.4, 117.9, 123.7, 126.3, 127.2, 128.5, 129.2, 130.6, 132.1, 140.5, 143.0, and 148.8 ppm. rsc.org These values are characteristic of the carbon framework of the imidazo[1,2-a]pyridine system. The carbon bearing the bromine atom (C-5 or C-6) typically appears at a chemical shift value influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Representative ¹³C NMR Spectral Data for Brominated Imidazo[1,2-a]Pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm)
5-Bromo-2-amino-1-(2-propynyl)pyridinium bromide rsc.orgD₂O153.0, 145.6, 138.2, 116.4, 106.0
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine rsc.orgDMSO-d₆106.4, 111.4, 117.9, 123.7, 126.3, 127.2, 128.5, 129.2, 130.6, 132.1, 140.5, 143.0, 148.8

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is particularly useful for confirming the identity of a synthesized compound. For instance, the HRMS data for N-Tosyl-(5-bromo-5H-pyrido[2′,1′:2,3]imidazo[4,5-b])indole was reported as m/z calculated for C₂₀H₁₄N₃O₂SBr [M˙⁺] = 438.9990; found: 438.9991. rsc.org This high level of accuracy confirms the elemental composition of the molecule. Another study reported the HRMS (ESI) for a derivative as m/z: [M + H]+ calc. for C₂₂H₁₇N₂O₂, 341.1290; found, 341.1318. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the purification and identification of compounds. In the context of imidazo[1,2-a]pyridine research, LC-MS is employed to monitor reaction progress, assess the purity of synthesized compounds, and confirm the molecular weight of the target molecules. mdpi.com For example, the LC-MS analysis of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives confirmed their structures. mdpi.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups.

The IR spectrum of an imidazo[1,2-a]pyridine derivative typically shows characteristic peaks for C-H, C=N, and C=C stretching and bending vibrations. For example, in the synthesis of imidazo[1,2-a]pyridines, the disappearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of C-N stretching of the imidazole (B134444) ring (around 1370 and 1200 cm⁻¹) confirm the cyclization. nih.gov The unsaturated C-H stretching of the pyridine ring is observed near 3100 cm⁻¹. nih.gov

Table 3: Representative IR Spectral Data for Brominated Imidazo[1,2-a]Pyridine Derivatives

CompoundMethodCharacteristic Peaks (cm⁻¹)
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine rsc.orgKBr3166, 3026, 1511, 1366, 1342, 1059, 811, 729
N-Tosyl-(5-bromo-5H-pyrido[2′,1′:2,3]imidazo[4,5-b])indole rsc.orgKBr3137, 1594, 1502, 1365, 1169, 787, 756, 664, 573, 537

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in understanding the photophysical behavior of imidazo[1,2-a]pyridine derivatives. These techniques provide insights into the electronic transitions, excited-state dynamics, and factors influencing the luminescent properties of these heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The imidazo[1,2-a]pyridine scaffold is characterized by distinct electronic absorption bands in the ultraviolet-visible region. researchgate.net These absorptions typically arise from π-π* electronic transitions within the fused aromatic ring system. Studies on various derivatives show that the absorption pattern generally consists of two main bands. unito.it For instance, 3-arylazo-2-substituted imidazo[1,2-a]pyridines exhibit two characteristic intense absorption bands in the regions of 350–290 nm and 600–400 nm. researchgate.net

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine core. For example, the synthesis of 6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine yielded a compound with specific absorption characteristics influenced by both the bromo and nitrophenyl groups. rsc.org Similarly, investigations into 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines demonstrate how different aryl substituents modulate the UV-Vis spectra. d-nb.info The introduction of a bromine atom, an electron-withdrawing group, at the C-5 position is expected to influence the energy of the molecular orbitals, potentially leading to shifts in the absorption maxima compared to the unsubstituted parent compound.

Table 1: UV-Vis Absorption Data for Selected Imidazo[1,2-a]pyridine Derivatives

Compound Absorption Maxima (λmax, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Solvent
5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indole (21) 254, 311, 444 8000 Acetonitrile
N-Tosyl-5-bromo-5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indole (22) 265, 348 78900, 9760 Acetonitrile
6-Bromo-2-(2′-nitrophenyl)H-imidazo[1,2-a]pyridine (10) Not specified Not specified DMSO

This table is generated based on data for related structures to illustrate typical absorption properties. rsc.orgrsc.org Data for the specific HCl salt is not detailed in the provided results.

Fluorescence Spectroscopy and Luminescence Properties

Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, emitting light typically in the blue region of the spectrum. nih.gov The luminescence is highly dependent on the molecular structure, substitution pattern, and the surrounding environment. d-nb.infonih.gov

The introduction of a bromine atom at the C-5 position has a notable effect on the luminescence. Research on related compounds shows that the introduction of a bromine atom, which is electron-withdrawing, at the C-5 position can cause an enhancement of the fluorescence quantum yield compared to the parent molecule or derivatives with electron-donating groups at the same position. uniba.it For example, substitution at C-5 with a bromine atom increased the quantum yield to 0.09 from 0.02 for the parent molecule. uniba.it However, the "heavy-atom effect" of bromine can also promote intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence intensity in other cases. rsc.org This dual role makes the study of bromo-substituted derivatives particularly interesting.

The fluorescence of the imidazo[1,2-a]pyridine core can be tuned by various substituents. acs.org For instance, 2-aryl substitution generally increases fluorescence intensity. d-nb.info The hydrochloride salt form of 5-Bromo-imidazo[1,2-a]pyridine may also exhibit different photophysical properties compared to its free base due to protonation of the nitrogen atoms, which alters the electronic structure of the molecule.

Table 2: Fluorescence Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ) Stokes Shift (cm⁻¹)
Imidazo[1,2-a]pyridine-2a Not specified Not specified 0.02 Not specified
5-Me-imidazo[1,2-a]pyridine-2b Not specified Not specified 0.013 Not specified
5-Br-imidazo[1,2-a]pyridine-2e Not specified Not specified 0.09 Not specified
5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indole (21) 360 480 0.034 6900

This table is generated based on available data for related structures to illustrate fluorescence characteristics. rsc.orguniba.it The Stokes shift for compounds 21 and 22 was calculated from the provided absorption and emission maxima.

Experimental Photophysics Studies

Experimental photophysical studies on imidazo[1,2-a]pyridines delve into the dynamics of the excited state to understand the pathways of energy dissipation following photoexcitation. A key phenomenon observed in certain derivatives, particularly those with a 2-(2'-hydroxyphenyl) substituent, is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton in the excited state, leading to a species that emits at a much longer wavelength, resulting in an unusually large Stokes shift. nih.gov While 5-Bromo-imidazo[1,2-a]pyridine itself does not have the requisite hydroxyl group for ESIPT, this area of research highlights the rich photophysical behavior of the scaffold.

Other studies focus on solvatochromism, which is the change in absorption or emission spectra with the polarity of the solvent. researchgate.net This effect can indicate changes in the dipole moment of the molecule upon electronic transition and is a feature of many imidazo[1,2-a]pyridine derivatives. researchgate.net Furthermore, phenomena such as aggregation-caused quenching (ACQ), where fluorescence intensity decreases at high concentrations, have been observed. researchgate.net Time-resolved fluorescence spectroscopy is used to measure the lifetime of the excited state, providing further data on the rates of radiative (fluorescence) and non-radiative decay processes, such as intersystem crossing. researchgate.net These studies are crucial for designing molecules with specific luminescent properties for applications in materials science and bioimaging.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For imidazo[1,2-a]pyridine derivatives, this technique provides precise information on bond lengths, bond angles, and the planarity of the fused ring system. nih.gov It also reveals the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. iucr.orgresearchgate.net

While the specific crystal structure for 5-Bromo-imidazo[1,2-a]pyridine HCl was not found in the provided search results, the structure of a closely related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), has been determined. iucr.org This analysis reveals that the imidazo[1,2-a]pyridine ring system is nearly planar. iucr.org The crystal structure is stabilized by various non-covalent interactions, including weak C—H⋯π and slipped π–π stacking interactions, which link molecules into layers. iucr.org The dihedral angle between the imidazo[1,2-a]pyridine and the phenyl rings is a key parameter, indicating the degree of twisting between the two aromatic systems, which can be influenced by steric hindrance from substituents. iucr.org

Crystallographic studies on other derivatives have confirmed the planarity of the heterocyclic core and have been used to rationalize structure-activity relationships for biologically active compounds. acs.orgresearchgate.net The solid-state packing can also influence the solid-state emission properties of these fluorescent compounds. nih.gov

Table 3: Representative Crystallographic Data for a Bromo-Substituted Imidazo[1,2-a]pyridine Derivative

Parameter 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Chemical Formula C₁₃H₈Br₂N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8615 (3)
b (Å) 20.3952 (17)
c (Å) 15.5188 (13)
β (°) 92.519 (3)
Volume (ų) 1220.4 (2)
Dihedral Angle (imidazo[1,2-a]pyridine and phenyl rings) 0.62 (17)°

This table presents data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine as a representative example of the crystal structure of this class of compounds. iucr.org

Computational Chemistry and Cheminformatics Studies on Imidazo 1,2 a Pyridines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.

While specific DFT studies on 5-Bromo-imidazo[1,2-a]pyridine HCl are not extensively available in the public domain, research on closely related bromo-substituted imidazo[1,2-a]pyridine (B132010) derivatives provides valuable insights into the expected electronic properties. For instance, studies on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) have been conducted using the B3LYP functional with a 6-311++G(d,p) basis set, offering a framework for understanding the impact of bromine substitution on the imidazo[1,2-a]pyridine core. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO energy gap has been calculated to be 4.343 eV. mdpi.comsigmaaldrich.com This relatively large energy gap suggests good kinetic stability. The HOMO is typically distributed over the entire molecule with significant contributions from the imidazo[1,2-a]pyridine ring system, indicating it as the primary site for electrophilic attack. The LUMO is also generally delocalized over the aromatic rings. The introduction of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine core is expected to influence the energies of these frontier orbitals due to its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Bromo-Substituted Imidazo[1,2-a]pyridine Derivative (Data based on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.234 mdpi.com
LUMO EnergyELUMO-1.891 mdpi.com
Energy GapΔE4.343 mdpi.comsigmaaldrich.com
Global Hardnessη2.172 mdpi.com
Chemical Potentialμ-4.062 mdpi.com
Electrophilicityω3.799 mdpi.com
Electronegativityχ4.062 mdpi.com

This table is populated with data from a closely related compound and serves as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. These calculations can help in understanding the photophysical properties of compounds like this compound.

Studies on various imidazo[1,2-a]pyridine derivatives have shown that their absorption spectra are characterized by π→π* transitions. benthamdirect.com The position and intensity of these absorption bands are influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. For instance, the introduction of a bromine atom can lead to shifts in the absorption maxima. Theoretical predictions for related compounds can provide an estimation of the spectral properties of this compound, which are valuable for applications in materials science and as fluorescent probes.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in understanding the interactions between a ligand and its biological target, such as a protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on imidazo[1,2-a]pyridine derivatives have been performed to understand the structural requirements for their activity as, for example, acid pump antagonists. iucr.org These studies often show that the biological activity is correlated with various molecular descriptors, such as electronic, hydrophobic, and topological properties. iucr.org

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced QSAR method that considers the three-dimensional properties of molecules to explain their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for guiding the design of new, more potent analogs.

For various series of imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies have been instrumental in identifying the key steric and electrostatic features that govern their interaction with biological targets. uantwerpen.be These models generate contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives provided insights into the favorable and unfavorable regions for steric and electrostatic interactions within the receptor binding site. Although a specific 3D-QSAR model for this compound has not been reported, the application of this methodology to the broader class of imidazo[1,2-a]pyridines underscores its importance in the rational design of new therapeutic agents.

Common Pharmacophore Generation

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of functional groups necessary for biological activity. For the imidazo[1,2-a]pyridine class, pharmacophore models are generated to understand the key features that enable these compounds to interact with specific biological targets. These models typically consist of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents have utilized common pharmacophore generation to identify crucial structural requirements for activity. figshare.com Similarly, 3D pharmacophore studies on related heterocyclic structures have been employed to design novel anticancer agents by defining the spatial arrangement of features required to bind to targets like VEGFR-2. chemrxiv.org These computational models serve as powerful filters for virtual screening and as templates for designing new derivatives, including those based on the 5-bromo-imidazo[1,2-a]pyridine framework, ensuring that newly synthesized compounds have a higher probability of being active.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For the imidazo[1,2-a]pyridine scaffold, docking studies are extensively used to elucidate binding modes and predict affinities for a wide array of biological targets.

Derivatives of imidazo[1,2-a]pyridine have been docked against numerous proteins to rationalize their biological activities. For instance, these compounds have been studied as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) in the context of glioblastoma, with docking performed using programs like GOLD. acs.org Other research has explored their interactions with human microtubule affinity regulating kinase (MARK4), farnesyl diphosphate (B83284) synthase, and phosphodiesterase 3B. nih.govacs.org Docking studies have also been instrumental in investigating imidazo[1,2-a]pyridine derivatives as potential anti-tubercular agents by modeling their fit within the active site of enzymes like the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov These simulations are crucial for understanding how modifications to the core structure, such as the introduction of a bromine atom at the 5-position, might influence target binding.

Ligand-Protein Interaction Analysis

A critical output of molecular docking is the detailed analysis of interactions between the ligand and the target protein. For imidazo[1,2-a]pyridine derivatives, these analyses reveal the specific forces driving the binding event. Common interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. acs.orgrsc.org

For example, in studies against ALDH1A3, the phenyl ring of an imidazo[1,2-a]pyridine derivative was observed to project into a binding site flanked by specific amino acid residues like G136, L185, and W189. acs.org When docked against cholinesterase enzymes, these compounds are shown to target both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netnih.gov The analysis of these interactions is fundamental for structure-based drug design, allowing researchers to modify the ligand to enhance binding affinity and selectivity. For instance, a methyl group on the scaffold was suggested to fill a hydrophobic site in Factor Xa more effectively, thereby increasing inhibitory activity. doi.org

Binding Affinity Predictions

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed as a binding energy or a docking score. acs.org These predictions are vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. researchgate.net

Computational studies on imidazo[1,2-a]pyridine derivatives have reported a range of predicted binding affinities against various targets. The scores, such as the MolDock score, rerank score, and protein-ligand interaction energy, provide a quantitative measure of binding strength. acs.org For example, docking of derivatives against farnesyl diphosphate synthase and phosphodiesterase 3B yielded significant MolDock scores, indicating strong potential binding. acs.org Similarly, studies of derivatives binding to bovine serum albumin (BSA) predicted binding free energies between -8.25 to -9.04 kcal/mol. rsc.org

Derivative ClassTarget ProteinPredicted Binding Score/EnergyReference
Imidazo[1,2-a]pyridin-3-yl derivativesFarnesyl Diphosphate SynthaseMolDock Score: -121.1 to -155.5 acs.org
Imidazo[1,2-a]pyridin-3-yl derivativesPhosphodiesterase 3BMolDock Score: -108.8 to -130.7 acs.org
3-Aroyl-2-methylimidazo[1,2-a]pyrimidinesBovine Serum Albumin (BSA)Binding Energy: -8.25 to -9.04 kcal/mol rsc.org
Imidazo[1,2-a]pyridine-based gold(III) complexesB-DNA duplexBinding Energy: -6.12 to -7.34 kcal/mol nih.gov

In Silico ADMET and Drug-Likeness Prediction for Research Candidate Selection

Before significant resources are invested in synthesizing a new compound, its potential as a drug is evaluated using computational models that predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. acs.org These in silico predictions, along with assessments of "drug-likeness," are crucial for selecting the most promising research candidates. researchgate.net

For the imidazo[1,2-a]pyridine scaffold, numerous studies have reported in silico ADMET and drug-likeness evaluations. nih.govresearchgate.netuantwerpen.be These analyses often use tools like the Discovery Studio package or online platforms to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential toxicity. nih.govacs.org Drug-likeness is frequently assessed using frameworks like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. acs.org Studies have shown that many imidazo[1,2-a]pyridine derivatives exhibit favorable, drug-like ADMET profiles, possessing good intestinal absorption and BBB penetration characteristics while adhering to Lipinski's rules. nih.govacs.org

Compound ClassPredicted PropertyFindingReference
Imidazo[1,2-a]pyridin-3-yl derivativesLipinski's Rule of FiveAll synthesized compounds showed zero violations. acs.org
Imidazo[1,2-a]pyridin-3-yl derivativesADMET (Absorption Level)Predicted to have good to moderate absorption. acs.org
Imidazo[1,2-a]pyridin-3-yl derivativesADMET (BBB Level)Predicted to have very high to medium BBB penetration. acs.org
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs)Toxicity (Carcinogenicity)Predicted to be non-toxic (inactive). nih.gov

Structure-Activity Relationship (SAR) Investigations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational approaches, particularly molecular docking, are invaluable for developing SAR, as they provide a rational basis for observed activity trends. nih.gov

For the imidazo[1,2-a]pyridine family, computational SAR studies have guided the optimization of lead compounds for various therapeutic targets. nih.gov Docking results can explain why certain substituents enhance activity while others diminish it. For example, computational models might suggest that adding specific substituents to the phenyl rings of the scaffold could allow the molecule to better occupy the target's binding pocket, leading to improved efficacy. acs.org SAR studies on Factor Xa inhibitors revealed that the position of a piperazine (B1678402) substituent on the imidazo[1,2-a]pyridine ring was critical for potency, with the 5-position being optimal. doi.org Furthermore, adding a methyl group at the 2-position was found to slightly improve activity, a finding rationalized by docking studies which showed the methyl group filling a hydrophobic pocket. doi.org These computational insights are essential for the iterative process of lead optimization, guiding the synthesis of more potent and selective compounds. rsc.org

Biological and Pharmacological Research Applications of Imidazo 1,2 a Pyridine Derivatives in Vitro & Mechanistic Studies

Antimicrobial Research Applications

Imidazo[1,2-a]pyridine (B132010) derivatives have been extensively investigated for their potential to combat various microbial pathogens. nih.gov Their broad-spectrum activity encompasses antibacterial, antifungal, and antimycobacterial properties, making them a significant area of interest for developing new anti-infective agents. nih.govscirp.orgbio-conferences.org

The imidazo[1,2-a]pyridine nucleus is a key component in the development of novel antibacterial agents. Research has demonstrated that derivatives of this scaffold exhibit notable activity against both Gram-positive and Gram-negative bacteria. bohrium.com

In one study, newly synthesized imidazo[1,2-a]pyridine-based heterocycles were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). bohrium.com Several of these hybrid compounds, particularly those incorporating a thiazole (B1198619) ring, showed significant inhibitory activity. For instance, the imidazopyridinyl-bithiazole compound 10 demonstrated excellent, broad-spectrum antibacterial properties, with activity in some cases exceeding that of standard reference drugs. bohrium.com Another study screened a series of imidazo[1,2-a]pyridine derivatives against E. coli, S. aureus, K. pneumoniae, and B. subtilis, with compound 9a (N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide) showing particularly high activity against B. subtilis. innovareacademics.inresearchgate.net

Further investigations into chalcone (B49325) derivatives of imidazo[1,2-a]pyridine also revealed antibacterial potential against strains like E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes. researchgate.net Similarly, a series of imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and their thio-analogs were synthesized and evaluated. researchgate.net Compounds from this series showed promising activity against S. pyogenes, P. aeruginosa, and S. aureus. researchgate.net

Compound TypeBacterial Strains TestedKey FindingsReference
Imidazopyridinyl-bithiazole hybridsS. aureus, B. subtilis, E. coli, K. pneumoniaeShowed excellent, broad-spectrum antibacterial activity. bohrium.com
Imidazo[1,2-a]pyridine-chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesDemonstrated good antibacterial activity compared to reference drugs. researchgate.net
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamideB. subtilisExhibited high inhibitory activity. innovareacademics.inresearchgate.net
Imidazo[1,2-a]pyridinopyrimidine dionesS. pyogenes, P. aeruginosa, S. aureusThiobarbituric acid derivatives showed maximum activity. researchgate.net

The structural versatility of the imidazo[1,2-a]pyridine scaffold has also been leveraged in the search for new antifungal agents. scirp.orgjmchemsci.com This heterocyclic core is a structural isostere of benzimidazole, found in early synthetic antifungals, and is related to the azole class of antifungals. jmchemsci.com

A study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, a type of chalcone, which were tested against a resistant strain of Candida albicans. scirp.org Four compounds from this series showed significant activity, with minimum inhibitory concentrations (MICs) below 300 µmol/L. Compound 10i , which features a chlorine atom on the imidazo[1,2-a]pyridine ring and an amino group on the phenyl ring, was the most potent, with an MIC of 41.98 µmol/L. scirp.org

Another investigation explored imidazo[1,2-a]pyridinyl-arylacrylonitriles against C. albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com These compounds demonstrated potent antifungal properties, with the 3-chlorinated derivative showing strong activity across all three species. The unsubstituted imidazo[1,2-a]pyridinyl-β-acrylonitrile also showed better activity against C. albicans (MIC = 6.37 µM) than the reference drugs ketoconazole (B1673606) and fluconazole. jmchemsci.com Furthermore, a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines exhibited notable efficacy against fungal strains such as C. albicans and Aspergillus niger. bio-conferences.org

Compound SeriesFungal Strains TestedMost Potent Compound/Key FindingMICReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (resistant strain)Compound 10i (2-chloro-imidazo[1,2-a]pyridine moiety)41.98 µmol/L scirp.org
Imidazo[1,2-a]pyridinyl-arylacrylonitrilesC. albicans, C. tropicalis, C. glabrataUnsubstituted derivative (vs. C. albicans)6.37 µM jmchemsci.com
Imidazo[1,2-a]pyridines with secondary aminesC. albicans, Aspergillus nigerCompounds showed heightened efficacy.Not specified bio-conferences.org

Imidazo[1,2-a]pyridines have emerged as a highly promising class of compounds in the fight against tuberculosis, caused by Mycobacterium tuberculosis (M. tb). rsc.orgplos.org Research has identified specific molecular targets within the bacterium, leading to the development of potent inhibitors.

QcrB Inhibition: A significant breakthrough was the identification of the ubiquinol (B23937) cytochrome c reductase subunit b (QcrB) as a key target for imidazo[1,2-a]pyridine amides (IPAs). rsc.orgnih.gov QcrB is a component of the electron transport chain, which is crucial for cellular respiration and ATP production. rsc.orgnih.gov High-throughput screening identified several imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of M. tuberculosis and M. bovis BCG, with MIC values ranging from 0.03 to 5 µM. plos.orgnih.govresearchgate.net Whole-genome sequencing of resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. plos.orgnih.gov The clinical candidate Telacebec (Q203) belongs to this class of QcrB inhibitors and is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. rsc.org Subsequent research has focused on developing new scaffolds that target QcrB, such as imidazo[2,1-b]thiazole-5-carboxamides, which have shown nanomolar potency against M. tb. acs.org

ATP Synthase Inhibition: The enzyme ATP synthase, which is responsible for the final step of energy production, has also been validated as a critical target for anti-tuberculosis drugs. nih.govnih.gov Researchers have discovered two distinct series of imidazo[1,2-a]pyridine derivatives—ethers (IPEs) and squaramides (SQA)—that act as potent inhibitors of mycobacterial ATP synthesis. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies led to the development of IPEs with nanomolar potency in ATP synthesis inhibition assays (IC₅₀ <0.02 µM) and significant activity against M. tb (MIC₈₀ <0.5 µM). nih.govacs.org For the unsubstituted IPE, the IC₅₀ for ATP synthesis was 0.13 µM, with an M. tb MIC of 1.6 µM. acs.org Resistant mutant characterization confirmed that squaramides target ATP synthase, but at a different binding site than the approved drug bedaquiline. nih.govacs.org

Compound ClassMolecular TargetOrganismPotency/Key FindingReference
Imidazo[1,2-a]pyridine Amides (IPAs)QcrBM. tuberculosisMICs from 0.03 to 5 µM. Includes clinical candidate Q203. rsc.orgplos.org
Imidazo[1,2-a]pyridine Ethers (IPEs)ATP Synthase / Cytochrome c oxidaseM. tuberculosisATP synthesis IC₅₀ <0.02 µM; M. tb MIC₈₀ <0.5 µM. nih.govacs.org
Squaramides (SQAs)ATP SynthaseM. tuberculosisEffective in mouse models; non-cytotoxic. nih.govacs.org

Anticancer Research Applications

The imidazo[1,2-a]pyridine scaffold is also recognized for its anticancer potential, with derivatives being investigated as inhibitors of key enzymes involved in cancer progression, such as kinases and aldehyde dehydrogenase. nih.govscirp.org

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been successfully designed as inhibitors of several important kinases.

A series of imidazo[1,2-a]pyridines was designed and synthesized as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), an enzyme overexpressed in many tumors. nih.govresearchgate.net The most promising compound from this series demonstrated potent proliferation inhibitory activity with an IC₅₀ value of 38 nM in a gastric cancer cell line. nih.gov

In another study, imidazo[1,2-a]pyridine derivatives were evaluated as PI3K/mTOR dual inhibitors, targeting a critical signaling pathway in cancer. nih.gov Compound 15a emerged as a potent and selective inhibitor with good oral bioavailability and demonstrated significant tumor growth inhibition in xenograft models without notable toxicity. nih.gov Further research has explored imidazo[1,2-a]pyrimidin-5(1H)-ones as selective inhibitors of the PI3K-beta isoform. nih.gov Additionally, cyclopropane-1,1-diamide derivatives containing an imidazo[1,2-a]pyridine core were synthesized and showed inhibitory effects against FLT3-ITD kinase, a driver in acute myeloid leukemia, with most compounds having IC₅₀ values below 0.5 µmol/L. sioc-journal.cn

Compound SeriesKinase TargetCancer Type/Cell LinePotency/Key FindingReference
Imidazo[1,2-a]pyridinesNek2Gastric Cancer (MGC-803)IC₅₀ of 38 nM for the lead compound. nih.gov
Imidazo[1,2-a]pyridinesPI3K/mTORColon Cancer (HCT116, HT-29)Compound 15a showed potent dual inhibition and in vivo efficacy. nih.gov
Cyclopropane-1,1-diamides with Imidazo[1,2-a]pyridineFLT3-ITDAcute Myeloid LeukemiaMost compounds had IC₅₀ < 0.5 µmol/L. sioc-journal.cn
Imidazo[1,2-a]pyrimidin-5(1H)-onesPI3K-betaBreast Cancer (MDA-MB-468)Potent growth inhibition in PTEN-deficient cells. nih.gov

The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, are key enzymes in cellular detoxification and retinoic acid synthesis. Overexpression of ALDH1A3 is linked to cancer stem cells and poor prognosis in cancers like glioblastoma multiforme (GBM). acs.orgnih.govacs.org This makes ALDH a compelling target for anticancer therapies.

A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent and selective inhibitors of ALDH1A3. acs.orgnih.gov Through rational design based on the natural inhibitor daidzin, researchers developed 2,6-diphenylimidazo[1,2-a]pyridine (B607586) (GA11), which showed significant ALDH inhibitory activity and potent in vivo antitumor efficacy in a glioblastoma model. acs.org Further optimization of this lead compound by introducing different substituents on the phenyl rings led to the discovery of derivatives with enhanced potency and selectivity for different ALDH1A isoforms. nih.gov One such derivative, compound 3f , emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov These inhibitors have demonstrated efficacy against patient-derived glioblastoma stem-like cells at nanomolar to picomolar concentrations, validating the strategy of targeting ALDH to combat cancer. acs.orgnih.gov

Compound SeriesALDH Isoform TargetCancer TypeKey FindingReference
2,6-diphenyl-imidazo[1,2-a]pyridines (e.g., GA11)ALDH1A3Glioblastoma Multiforme (GBM)Showed significant in vitro inhibition and in vivo antitumor efficacy. acs.org
6-substituted-imidazo[1,2-a]pyridinesALDH1A3Glioblastoma Multiforme (GBM)Nanomolar to picomolar efficacy against GBM stem-like cells. acs.orgnih.gov
8-substituted-imidazo[1,2-a]pyridines (e.g., 3f)ALDH1A3General Cancer ResearchCompound 3f identified as a submicromolar competitive inhibitor. nih.gov

Mechanisms of Antiproliferative Activity

Imidazo[1,2-a]pyridine derivatives exert their antiproliferative effects through various mechanisms, often targeting key pathways involved in cancer cell growth and survival.

One significant mechanism is the inhibition of the Akt/mTOR pathway . nih.gov Certain novel imidazo[1,2-a]pyridine compounds have demonstrated the ability to inhibit this critical signaling cascade in melanoma and cervical cancer cells. nih.gov This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis. nih.govnih.gov For instance, compound 6 was shown to be a potent cytotoxic agent in A375 and WM115 melanoma cell lines, with low IC50 values. nih.gov The mechanism involves the induction of intrinsic apoptosis, as evidenced by the staining of cells with PI and Annexin V-FITC. nih.gov

Another key target for these derivatives is aldehyde dehydrogenase (ALDH) , particularly ALDH1A3, which is overexpressed in cancer stem cells, including those of glioblastoma. acs.org A notable example, 2,6-diphenylimidazo[1,2-a]pyridine (GA11), has been identified as a potent ALDH1A3 inhibitor, demonstrating significant in vitro inhibitory activity and in vivo antitumor efficacy in a murine glioblastoma model. acs.org

Furthermore, some imidazo[1,2-a]pyridine derivatives function by inhibiting microtubule affinity regulating kinase 4 (MARK4) . rsc.org This inhibition disrupts cell cycle progression, specifically the G1/S transition, and the dynamics of microtubules, ultimately leading to anticancer effects. rsc.org

Selenylated imidazo[1,2-a]pyridines have also been investigated for their anticancer properties. These compounds can induce DNA damage and apoptosis in breast cancer cells, and they have been shown to induce cell senescence and oxidative stress in chronic myeloid leukemia cells. nih.govmdpi.com

The antiproliferative activity of these compounds is often associated with their ability to induce cell cycle arrest and apoptosis. For example, some derivatives have been shown to increase the levels of p53 and p21, leading to cell cycle arrest. nih.gov They can also trigger the extrinsic apoptosis pathway, as indicated by the increased activity of caspase 7 and caspase 8. nih.gov

Interactive Table: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 6A375 (Melanoma)<12Inhibition of Akt/mTOR pathway, induction of intrinsic apoptosis
Compound 6WM115 (Melanoma)<12Inhibition of Akt/mTOR pathway, induction of intrinsic apoptosis
GA11 (2,6-diphenylimidazo[1,2-a]pyridine)Glioblastoma Stem Cells-Inhibition of ALDH1A3
Phenothiazine-containing imidazo[1,2-a]pyridine derivatives--Inhibition of MARK4
Selenylated imidazo[1,2-a]pyridinesBreast Cancer Cells-Induction of DNA damage and apoptosis
Selenylated imidazo[1,2-a]pyridinesChronic Myeloid Leukemia Cells-Induction of cell senescence and oxidative stress
IP-5HCC1937 (Breast Cancer)45Induction of extrinsic apoptosis, cell cycle arrest (increase in p53, p21)
IP-6HCC1937 (Breast Cancer)47.7Cytotoxic effects
IP-7HCC1937 (Breast Cancer)79.6Cytotoxic effects
12bHep-2, HepG2, MCF-7, A37511, 13, 11, 11Antiproliferative properties

Antiviral Research Applications

Imidazo[1,2-a]pyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including SARS-CoV-2, HIV, and Hepatitis C. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net

Recent research has focused on the potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives as inhibitors of SARS-CoV-2 entry into host cells. nih.gov The mechanism of viral entry involves the interaction of the viral spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Molecular docking studies have shown that certain imidazo[1,2-a]pyrimidine Schiff base derivatives exhibit a strong binding affinity to both the hACE2 receptor and the spike protein. nih.govresearchgate.netnih.gov For instance, a top-scoring compound demonstrated a remarkable affinity of -9.1 and -7.3 kcal/mol to the ACE2 and spike protein, respectively. nih.govresearchgate.netnih.gov These findings suggest that these compounds could act as effective entry inhibitors, preventing the virus from infecting human cells. nih.govresearchgate.net

Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against other significant viral pathogens.

Human Immunodeficiency Virus (HIV): Several studies have reported the synthesis and anti-HIV activity of imidazo[1,2-a]pyridine derivatives. nih.govrsc.orgnih.gov Some Schiff base derivatives have been evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.orgnih.gov For example, compound 4a displayed EC50 values of 82.02 and 47.72 µg/ml against HIV-1 and HIV-2, respectively. rsc.orgnih.gov Molecular docking studies suggest that these compounds may interact with HIV-1 reverse transcriptase. rsc.orgnih.gov

Hepatitis C Virus (HCV): Imidazo[1,2-a]pyridine derivatives have shown potent anti-HCV activity. nih.govnih.gov Some compounds act as entry inhibitors, targeting the viral entry process, which is a different mechanism from other known anti-HCV agents. nih.gov Certain derivatives have exhibited remarkable anti-HCV activity with EC50 values in the range of 0.017–0.159 μM and low toxicity. nih.gov Another series of imidazo[1,2-a]pyridines has been found to directly bind to the HCV non-structural protein 4B (NS4B), inhibiting HCV replication with EC50 values below 10 nM for genotypes 1a and 1b. nih.gov

Antiparasitic and Antiprotozoal Research

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to the treatment of parasitic and protozoal infections. nih.govnih.govnih.govnih.govresearchgate.net

Imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated for their activity against a range of kinetoplastid parasites, including Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. nih.govresearchgate.net Among the synthesized derivatives, compound 7f was most active against T. cruzi and T. b. brucei, with IC50 values of 8.5 and 1.35 μM, respectively. nih.gov Compound 7e showed the highest activity against T. b. rhodesiense with an IC50 value of 1.13 μM. nih.gov Importantly, these active compounds were found to be non-cytotoxic against human lung fibroblasts and primary mouse macrophages. nih.gov

Imidazo[1,2-a]pyridine has demonstrated dose-dependent inhibitory effects on the in vitro growth of various piroplasms, including Babesia bovis, B. bigemina, B. caballi, and Theileria equi. nih.gov The most significant inhibitory effect was observed against B. caballi, with an IC50 value of 0.47 ± 0.07 μM. nih.gov The inhibitory effect of imidazo[1,2-a]pyridine on bovine Babesia parasites was long-lasting, persisting for up to 4 days after treatment in vitro. nih.gov Furthermore, when combined with diminazene (B1218545) aceturate (DA), a high concentration of imidazo[1,2-a]pyridine produced an additive suppressive effect on the growth of B. bovis. nih.gov

Interactive Table: Antiparasitic and Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget OrganismIC50/EC50Key Findings
7f Trypanosoma cruzi8.5 µMMost active against T. cruzi
7f Trypanosoma brucei brucei1.35 µMMost active against T. b. brucei
7e Trypanosoma brucei rhodesiense1.13 µMMost active against T. b. rhodesiense
Imidazo[1,2-a]pyridineBabesia caballi0.47 ± 0.07 µMHighest inhibitory effect
Imidazo[1,2-a]pyridineBabesia bovis-Additive effect with diminazene aceturate
4a HIV-182.02 µg/mlAntiviral activity
4a HIV-247.72 µg/mlAntiviral activity
Imidazo[1,2-a]pyridine derivativesHepatitis C Virus0.017–0.159 μMEntry inhibitors
Imidazo[1,2-a]pyridinesHepatitis C Virus (Genotype 1a/1b)<10 nMNS4B inhibitors

Enzyme Modulation and Receptor Interaction Studies

Derivatives of the imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their potential to modulate the activity of key enzymes and interact with specific receptors involved in various physiological and pathological processes.

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative diseases like Alzheimer's. Research has focused on designing these molecules to interact with the active sites of these enzymes.

One study detailed the synthesis of imidazo[1,2-a]pyridine-Mannich bases, identifying a naphthalene-substituted compound as a highly potent cholinesterase inhibitor. This derivative exhibited significant inhibitory activity against both enzymes, with IC50 values in the nanomolar range, suggesting a strong potential for future drug design. researchgate.net Another study exploring various derivatives found that those with biphenyl (B1667301) side chains were effective inhibitors of AChE, while another analogue showed potent BChE inhibition. These findings highlight the tunability of the imidazo[1,2-a]pyridine scaffold for achieving potent and selective cholinesterase inhibition.

Table 1: Cholinesterase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Enzyme IC50 Value Reference
Naphthalene-substituted imidazo[1,2-a]pyridine-Mannich base AChE 57.75 nM researchgate.net
Naphthalene-substituted imidazo[1,2-a]pyridine-Mannich base BChE 99.0 nM researchgate.net
Imidazo[1,2-a]pyridine with biphenyl side chain AChE ~79 µM

The platelet-derived growth factor receptor (PDGFR) is a key target in cancer therapy due to its role in cell proliferation and angiogenesis. Research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PDGFR. nih.govgoogle.com Through molecular modeling and structure-activity relationship (SAR) studies, researchers have optimized these compounds to enhance their inhibitory activity and selectivity. nih.gov

For instance, the incorporation of a constrained secondary amine and a fluorine-substituted piperidine (B6355638) into the imidazo[1,2-a]pyridine structure led to compounds with significantly improved bioavailability and potent PDGFR inhibition. nih.gov Further studies have shown that diaryl urea (B33335) derivatives containing the imidazo[1,2-a]pyridine scaffold can also inhibit PDGFR kinases, underscoring the versatility of this chemical framework in developing anti-cancer agents. iiarjournals.orgresearchgate.net

Imidazo[1,2-a]pyridine derivatives have been investigated as modulators of serotonin (B10506) (5-HT) receptors, which are implicated in a variety of central nervous system disorders, including depression and sleep disorders. nih.govresearchgate.net Certain 1,3-disubstituted urea compounds featuring this heterocyclic core have been identified as modulators of the 5-HT2A serotonin receptor. google.com

Research has also explored these derivatives as ligands for the 5-HT6 receptor. acs.org The ability of the imidazo[1,2-a]azine system to cross the blood-brain barrier makes it an attractive scaffold for developing CNS-active agents. researchgate.net The development of dual-acting molecules that modulate both GABA-A and 5-HT6 receptors represents a novel approach for conditions like depression. acs.org

Investigation of Optical Properties for Biomedical Applications

The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to its exploration in the development of tools for biomedical imaging and sensing. researchgate.netresearchgate.net These compounds can exhibit strong fluorescence, high quantum yields, and good stability, making them suitable for these applications. researchgate.net

The fluorescent nature of imidazo[1,2-a]pyridine derivatives has been harnessed to create probes for bioimaging. researchgate.net For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a fluorescent probe for detecting mercury ions (Hg2+). This probe demonstrated low cytotoxicity and was successfully used for fluorescence imaging of Hg2+ in living HeLa cells. rsc.org

The photophysical properties can be fine-tuned through chemical modification. Introducing a hydroxymethyl group at position 3 of the imidazo[1,2-a]azine core has been shown to enhance fluorescence, offering a strategy to develop brighter and more sensitive imaging agents. d-nb.info

The ability of imidazo[1,2-a]pyridine derivatives to change their optical properties upon binding to specific analytes makes them excellent candidates for chemosensors. researchgate.net The aforementioned Hg2+ probe is a prime example, where the interaction with the metal ion triggers a change in the probe's structure from a non-fluorescent to a highly fluorescent form. rsc.org This "off-on" switching mechanism allows for the naked-eye detection of the target analyte. The probe was also successfully applied to paper-based test strips for detecting Hg2+ in water samples, demonstrating its practical utility. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
5-Bromo-imidazo[1,2-a]pyridine HCl
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Platelet-Derived Growth Factor Receptor (PDGFR)
Serotonin Receptor (5-HT)
5-HT2A Receptor
5-HT6 Receptor
GABA-A Receptor
Imidazo[1,2-a]pyridine-Mannich base
Imidazo[1,2-a]pyridine-functionalized xanthene

Q & A

Q. Example SAR Table :

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)Key Substituents
5-Bromo (parent)16–3225–50Br at C5
5-Bromo-3-Cl8–1612–25Cl at C3
5-Bromo-8-CF₃4–86–12CF₃ at C8
Data adapted from comparative studies .

(A) How should researchers address contradictory data in pharmacological studies of this compound?

Answer :
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Experimental replication : Validate results using standardized protocols (e.g., identical cell lines, serum concentrations) .
  • Data triangulation : Combine assays (e.g., apoptosis via flow cytometry + caspase-3 ELISA) to confirm mechanisms .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response curves .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem, Scopus) to identify trends .

(A) What strategies optimize the solubility and bioavailability of this compound in preclinical studies?

Q. Answer :

  • Salt formation : HCl salt improves aqueous solubility (tested via shake-flask method) .
  • Co-solvents : Use DMSO/PEG-400 mixtures for in vivo formulations .
  • Prodrug design : Esterify carboxylate groups (e.g., ethyl esters) to enhance membrane permeability .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS plasma analysis .

(B) What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

(A) How can computational methods enhance the design of derivatives with improved target selectivity?

Q. Answer :

  • QSAR modeling : Use MOE or ChemAxon to correlate substituent descriptors (e.g., Hammett σ) with activity .
  • MD simulations : GROMACS or AMBER predicts stability of ligand-target complexes (e.g., ATP-binding pockets) .
  • ADMET prediction : SwissADME or pkCSM forecasts toxicity and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.